Bromodomain Affinity: PB1 vs. Des-Bromo Analog
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide binds the PB1 bromodomain isoform 5 with a Kd of 124 nM by isothermal titration calorimetry [1]. Its direct des-bromo analog (2-chloro-N-(pyridin-4-ylmethyl)acetamide, CAS 125794-21-0) binds the BRD4 bromodomain 1 with a Kd of 3,300 nM (also by ITC), representing a 26.6-fold weaker interaction [2]. The bromine atom on the pyridine ring drives enhanced hydrophobic packing and contributes to the binding enthalpy, establishing the brominated scaffold as a superior starting point for bromodomain probe development.
| Evidence Dimension | Binding affinity (Kd) to bromodomain proteins |
|---|---|
| Target Compound Data | Kd = 124 nM (PB1 bromodomain isoform 5) |
| Comparator Or Baseline | Des-bromo analog (CAS 125794-21-0): Kd = 3,300 nM (BRD4 BD1) |
| Quantified Difference | 26.6-fold tighter binding for the brominated compound |
| Conditions | VP-ITC microcalorimetry; human recombinant proteins expressed in E. coli |
Why This Matters
Quantitative binding advantage impacts dose–response relationships and cellular target engagement in epigenetic drug discovery.
- [1] BindingDB, BDBM50184979 (CHEMBL3822689): Kd 124 nM for PB1 bromodomain isoform 5, assay details, accessed 2026. View Source
- [2] BindingDB, BDBM50148603 (CHEMBL3770724): Kd 3,300 nM for BRD4 BD1, des-bromo analog, ITC, accessed 2026. View Source
